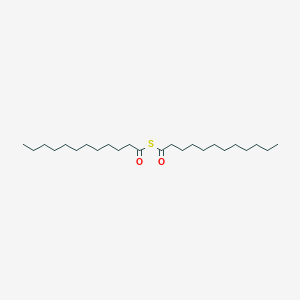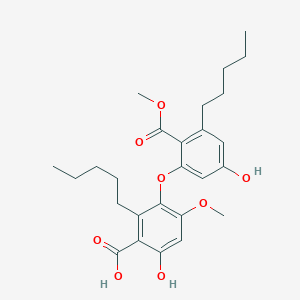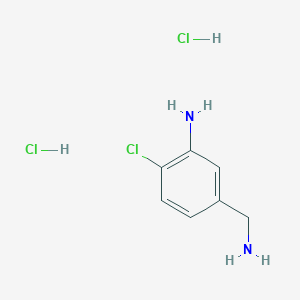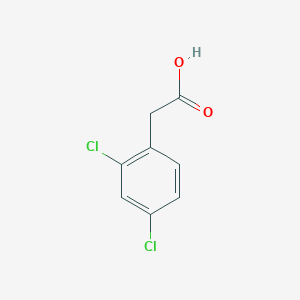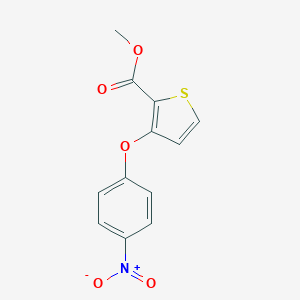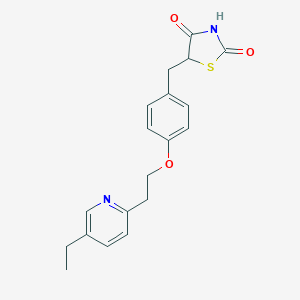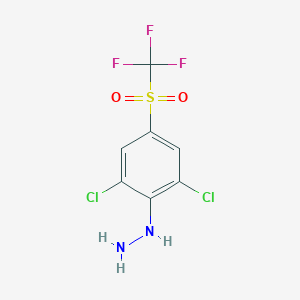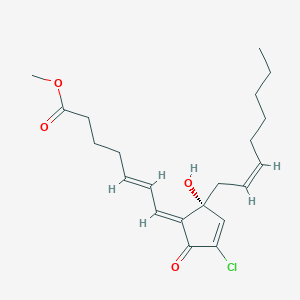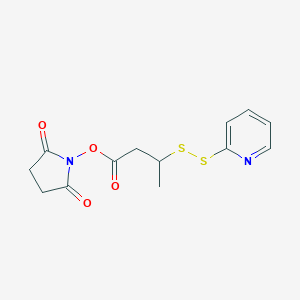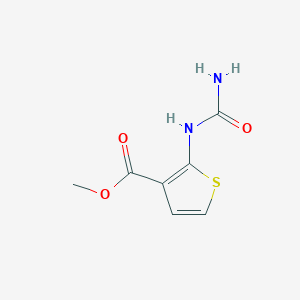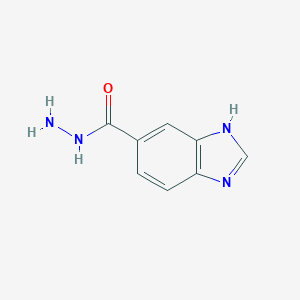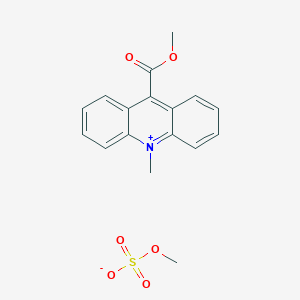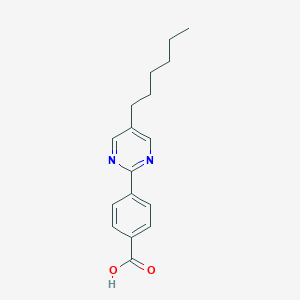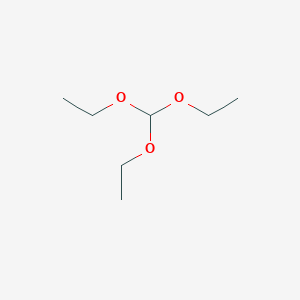![molecular formula C12H9ClO B026460 Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride CAS No. 106817-62-3](/img/structure/B26460.png)
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride, commonly known as BUPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPC is a highly reactive compound that belongs to the family of bicyclic compounds.
Wirkmechanismus
The mechanism of action of BUPC is still not fully understood. However, it has been reported that BUPC induces apoptosis in cancer cells by activating the caspase pathway. BUPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemische Und Physiologische Effekte
BUPC has been reported to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. BUPC has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, BUPC has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BUPC is its high reactivity, which makes it an excellent reagent for organic synthesis. Additionally, BUPC exhibits potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. However, BUPC is highly reactive and can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Zukünftige Richtungen
The potential applications of BUPC in various fields make it an exciting area of research. Future studies could focus on the development of new anticancer drugs based on BUPC and the synthesis of novel organic materials using BUPC as a reagent. Additionally, further studies could investigate the mechanism of action of BUPC and its potential applications in other fields such as material science and catalysis.
Conclusion:
In conclusion, BUPC is a highly reactive compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BUPC's potent antitumor activity makes it a potential candidate for the development of new anticancer drugs, and its high reactivity makes it an excellent reagent for organic synthesis. Further studies are required to fully understand the mechanism of action of BUPC and its potential applications in other fields.
Synthesemethoden
The synthesis of BUPC involves the reaction of bicyclo[4.4.1]undeca-2,7-diene with dichloromethylene followed by oxidation with potassium permanganate. This process yields BUPC in a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
BUPC has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It has been reported that BUPC exhibits antitumor activity against various cancer cell lines, including leukemia and breast cancer. BUPC has also been used in the synthesis of novel organic materials and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
106817-62-3 |
|---|---|
Produktname |
Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
Molekularformel |
C12H9ClO |
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2 |
InChI-Schlüssel |
ZNKAJOQBSSHAIX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
Kanonische SMILES |
C1C2=CC=CC=C1C(=CC=C2)C(=O)Cl |
Synonyme |
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carbonyl chloride (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



